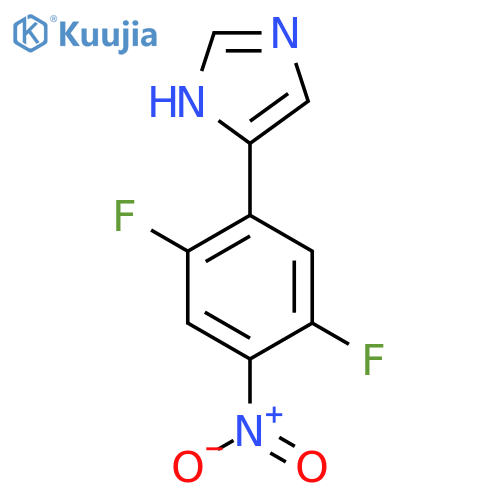Cas no 2228909-49-5 (4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole)

2228909-49-5 structure
商品名:4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole
- EN300-1787008
- 2228909-49-5
-
- インチ: 1S/C9H5F2N3O2/c10-6-2-9(14(15)16)7(11)1-5(6)8-3-12-4-13-8/h1-4H,(H,12,13)
- InChIKey: ASVPNCRMMNCQLX-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1C1=CN=CN1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 225.03498273g/mol
- どういたいしつりょう: 225.03498273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787008-10.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1787008-0.1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-5.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1787008-0.25g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-2.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-0.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-10g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-0.05g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1787008-1.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1787008-1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole |
2228909-49-5 | 1g |
$1315.0 | 2023-09-19 |
4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2228909-49-5 (4-(2,5-difluoro-4-nitrophenyl)-1H-imidazole) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
